molecular formula C7H5FINO B14858865 1-(4-Fluoro-6-iodopyridin-2-YL)ethanone

1-(4-Fluoro-6-iodopyridin-2-YL)ethanone

Cat. No.: B14858865
M. Wt: 265.02 g/mol
InChI Key: UJTRNSUBZZRDAV-UHFFFAOYSA-N
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Description

1-(4-Fluoro-6-iodopyridin-2-YL)ethanone is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of fluorine and iodine atoms attached to a pyridine ring, along with an ethanone group

Preparation Methods

The synthesis of 1-(4-Fluoro-6-iodopyridin-2-YL)ethanone typically involves several steps, starting from commercially available precursors. One common synthetic route includes the halogenation of a pyridine derivative, followed by the introduction of the ethanone group. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

For industrial production, the process may be scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. This often involves continuous flow reactors and advanced purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

1-(4-Fluoro-6-iodopyridin-2-YL)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction: The ethanone group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-(4-Fluoro-6-iodopyridin-2-YL)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of probes for biological imaging and diagnostics.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-6-iodopyridin-2-YL)ethanone involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The ethanone group also plays a role in the compound’s overall chemical behavior, affecting its solubility and stability.

Comparison with Similar Compounds

1-(4-Fluoro-6-iodopyridin-2-YL)ethanone can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in the specific functional groups attached to the pyridine ring

Properties

Molecular Formula

C7H5FINO

Molecular Weight

265.02 g/mol

IUPAC Name

1-(4-fluoro-6-iodopyridin-2-yl)ethanone

InChI

InChI=1S/C7H5FINO/c1-4(11)6-2-5(8)3-7(9)10-6/h2-3H,1H3

InChI Key

UJTRNSUBZZRDAV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)F)I

Origin of Product

United States

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